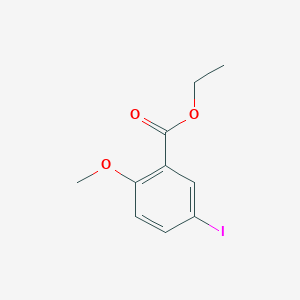

Ethyl 5-iodo-2-methoxybenzoate

Description

Contextualization within Halogenated Benzoate (B1203000) Ester Chemistry

Halogenated benzoate esters are a class of organic compounds that are widely utilized in various fields of chemical research, including medicinal chemistry and materials science. cymitquimica.comvulcanchem.compatsnap.comscbt.com The presence of a halogen atom, such as iodine, on the aromatic ring significantly influences the molecule's reactivity. vulcanchem.com This makes them ideal substrates for a variety of cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. vulcanchem.com

The specific positioning of the iodo and methoxy (B1213986) groups on the benzene (B151609) ring of ethyl 5-iodo-2-methoxybenzoate provides a unique combination of steric and electronic properties. This distinct arrangement allows for selective chemical transformations, making it a versatile building block in the synthesis of more complex molecules.

Significance as a Synthetic Precursor and Intermediate in Organic Synthesis

This compound serves as a crucial precursor and intermediate in a multitude of organic synthesis endeavors. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular frameworks.

Some of the key reactions where this compound is employed include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid, a cornerstone for creating biaryl compounds. rroij.comfishersci.es

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. nih.govbeilstein-journals.org

Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond, a common linkage in many biologically active molecules. vulcanchem.comlibretexts.orgrsc.org

The ester functional group can also be transformed through reactions like hydrolysis or reduction, providing access to the corresponding carboxylic acid or alcohol, further expanding its synthetic utility.

Overview of Relevant Research Areas and Methodologies

The versatility of this compound makes it a valuable compound in several research areas. In medicinal chemistry, it is used as a starting material for the synthesis of new drug candidates. The ability to introduce various substituents through cross-coupling reactions allows for the systematic exploration of structure-activity relationships.

In the field of materials science, this compound can be used to create novel organic materials with specific electronic or photophysical properties. scbt.com The rigid aromatic core and the potential for functionalization make it an attractive component for polymers and other advanced materials. scbt.com

The primary methodologies for working with this compound involve standard organic synthesis techniques. Reactions are typically carried out in solution, often under an inert atmosphere to protect the sensitive catalysts and reagents. Purification of the resulting products is commonly achieved through techniques like column chromatography or recrystallization. rroij.comrsc.org The structure and purity of the synthesized compounds are confirmed using a variety of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-iodo-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-10(12)8-6-7(11)4-5-9(8)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLSJSXSVPSANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596598 | |

| Record name | Ethyl 5-iodo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187396-76-5 | |

| Record name | Ethyl 5-iodo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Iodo 2 Methoxybenzoate and Analogous Compounds

Direct Synthesis Approaches

Direct synthesis strategies for Ethyl 5-iodo-2-methoxybenzoate typically involve two key transformations: the formation of the ethyl ester and the introduction of the iodine atom onto the aromatic ring.

Esterification Reactions to Form the Ethyl Ester Moiety

The ethyl ester functional group is commonly introduced via the esterification of the corresponding carboxylic acid, 2-iodo-5-methoxybenzoic acid. This reaction is typically acid-catalyzed and involves reacting the carboxylic acid with ethanol (B145695). The methoxy (B1213986) group on the aromatic ring can stabilize the structure, potentially influencing the reactivity of the iodine substituent in subsequent cross-coupling reactions.

Another approach involves the direct conversion of aldehydes to their corresponding esters. Research has shown that aromatic aldehydes can react with iodine and sodium nitrite (B80452) in aqueous alcohol to form esters. thieme-connect.com However, the reactivity of methoxy-substituted benzaldehydes in this type of esterification can be limited. thieme-connect.com

Regioselective Iodination of Methoxybenzoate Precursors

The introduction of an iodine atom at a specific position on the aromatic ring is a critical step that dictates the final product's identity. The directing effects of the existing substituents, primarily the methoxy and ester groups, govern the regioselectivity of the iodination reaction.

The use of molecular iodine (I₂) for iodination is a common method. To enhance the efficiency of this reaction, particularly in biphasic systems, phase-transfer catalysis (PTC) is often employed. Tetraalkylammonium (TAA) salts are typical catalysts that facilitate the transfer of anions between the aqueous and organic phases. mdpi.com However, it is important to note that iodide anions can sometimes inhibit PTC reactions involving carbanions by accumulating at the interface and reducing the basicity of the aqueous phase. mdpi.com The kinetics of iodination reactions can be complex, often showing a fractional order with respect to iodine. rsc.org

Oxidative iodination methods provide an alternative to using molecular iodine directly. These reactions generate a more reactive iodinating species in situ.

One such method involves the use of sodium percarbonate (SPC) as a stable and environmentally friendly oxidant in the presence of molecular iodine or potassium iodide. mdpi.com These reactions are typically carried out in a mixture of acetic acid and acetic anhydride, followed by acidification with sulfuric acid. mdpi.com

Another approach utilizes sodium periodate (B1199274) (NaIO₄) as the oxidant in acetonitrile. This method can be enhanced by bubbling oxygen through the reaction mixture and allows for iodination at ambient temperatures.

Cuprous iodide (CuI) can also mediate oxidative iodination under aerobic conditions. In this system, the substrate reacts with iodine in the presence of a catalytic amount of CuI in a solvent like DMF at elevated temperatures.

Iodination with Molecular Iodine and Phase-Transfer Catalysis

Halogen Exchange Reactions for Aromatic Iodides

An alternative to direct iodination is the conversion of an existing halogen substituent, typically bromine, to iodine. This is known as a halogen exchange or Finkelstein-type reaction.

Palladium-Catalyzed Halogen Exchange from Bromo-Analogs

Palladium complexes have been investigated for their ability to catalyze halogen exchange reactions. While palladium catalysis is well-established for forming carbon-nitrogen and carbon-oxygen bonds, its application in aryl halide fluorination has been more challenging. nih.govfrontiersin.org However, dinuclear palladium(I) complexes have been shown to react with aryl iodides to yield the corresponding aryl bromides, indicating the feasibility of the reverse reaction under appropriate conditions. nih.govfrontiersin.org The development of mild and general methods for converting aryl bromides to aryl iodides has been achieved using a catalyst system composed of copper(I) iodide (CuI) and a diamine ligand. researchgate.net This copper-catalyzed aromatic Finkelstein reaction is highly efficient for a broad range of aryl bromides. nih.govfrontiersin.orgresearchgate.net

| Reagent/Catalyst System | Substrate | Product | Conditions | Yield |

| I₂ / NaNO₂ | Aromatic Aldehydes | Aromatic Esters | Aqueous Alcohol | Variable |

| NaIO₄ / I₂ | Methyl 4-amino-2-methoxybenzoate | Methyl 4-amino-5-iodo-2-methoxybenzoate | Acetonitrile, ambient temperature | 65-70% |

| CuI / I₂ | Methyl 4-amino-2-methoxybenzoate | Methyl 4-amino-5-iodo-2-methoxybenzoate | DMF, 70–80°C | 78-82% |

| CuI / (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine / NaI | Aryl Bromides | Aryl Iodides | Dioxane, 110°C | Excellent nih.govfrontiersin.org |

Mechanistic Considerations in Halogen Exchange

Halogen exchange reactions, particularly those converting aryl bromides or chlorides to the more reactive aryl iodides, are of considerable importance in synthetic chemistry. nih.govfrontiersin.org These transformations often overcome the limitations of direct iodination, which can be inefficient or lack regioselectivity. While traditional nucleophilic aromatic substitution is generally not feasible for unactivated aryl halides, metal-mediated processes have emerged as powerful alternatives. nih.govfrontiersin.org

The mechanism of these exchanges typically involves a transition metal catalyst, such as copper or palladium complexes. nih.govresearchgate.net The catalytic cycle is often initiated by the oxidative addition of the aryl halide to the low-valent metal center. This is followed by a halogen exchange step with a halide salt, and the cycle is completed by reductive elimination to release the product aryl iodide and regenerate the catalyst. nih.gov Less common pathways may involve σ-bond metathesis through a four-membered transition state or π-complexation of the metal to the aromatic ring. nih.govfrontiersin.org The equilibrium of the reaction can be influenced by factors such as the precipitation of the formed metal halide salt, making the choice of counterion and solvent crucial. nih.gov

Synthesis from Functionalized Benzoic Acid Derivatives

A common and practical approach to synthesizing this compound involves the modification of readily available functionalized benzoic acids.

One of the primary routes commences with 5-iodosalicylic acid. pitt.eduresearchgate.net This precursor undergoes a two-step transformation involving esterification and etherification.

The synthesis of the methyl ester of 5-iodosalicylic acid has been accomplished by reacting it with methanol (B129727) and trimethyl orthoformate in the presence of sulfuric acid. Subsequently, the hydroxyl group is methylated to form the methoxy group. A typical procedure involves the use of a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). pitt.edugoogle.com For instance, reacting the methyl ester of 5-iodosalicylic acid with methyl iodide and K₂CO₃ in DMF at room temperature for 24 hours can yield the desired methoxy derivative. google.com The final step is the esterification of the carboxylic acid with ethanol, typically catalyzed by an acid, to produce this compound. evitachem.com

A direct, one-pot procedure from 5-iodosalicylic acid has also been described, where both methylation and esterification occur concurrently. For example, treating 5-iodosalicylic acid with methyl iodide and potassium carbonate in dry acetone at reflux affords mthis compound. pitt.edu A similar approach using dimethyl sulfate and K₂CO₃ in refluxing acetone has also been reported. acs.org

Table 1: Synthesis of Mthis compound from 5-Iodosalicylic Acid

| Reagents | Solvent | Conditions | Yield | Reference |

| Methyl iodide, K₂CO₃ | Dry Acetone | Reflux | Not specified | pitt.edu |

| Dimethyl sulfate, K₂CO₃ | Acetone | Reflux, 24h | 90% (overall) | acs.org |

| TMS-diazomethane, then MeI, K₂CO₃ | MeOH, then DMF | Room temp, 11h then 24h | 88% | google.com |

An alternative synthetic strategy begins with substituted aminobenzoic acid esters. These methods leverage the directing effects of the amino and methoxy groups to achieve regioselective iodination.

One such pathway starts with methyl 4-amino-2-methoxybenzoate. Direct iodination can be performed using reagents like iodobenzene (B50100) dichloride (PhICl₂) in anhydrous tetrahydrofuran (B95107) (THF) at low temperatures (0–5°C), yielding the 5-iodo derivative with a reported yield of 72%. The amino group can also be protected as an acetamide (B32628) to prevent side reactions during iodination. For example, methyl 4-acetamido-2-hydroxybenzoate is treated with iodine and potassium iodide in the presence of nitric acid. The resulting iodinated compound is then methylated using dimethyl sulfate and potassium carbonate. Finally, the acetamido group is hydrolyzed under acidic conditions to yield the free amine.

Another approach involves the Sandmeyer-type reaction, where a diazonium salt intermediate is formed from an amino group, which is then displaced by iodide. This highlights the versatility of the amino group in facilitating the introduction of iodine at a specific position on the benzene (B151609) ring.

Pathways from 5-Iodosalicylic Acid

Optimization of Synthetic Protocols

To enhance the efficiency, selectivity, and scalability of the synthesis of this compound and its analogs, careful optimization of various reaction parameters is essential.

The choice of catalyst and its loading are critical, particularly in metal-mediated reactions. For instance, in copper-catalyzed iodination reactions, cuprous iodide (CuI) is a commonly used catalyst. A study on the iodination of methyl 4-amino-2-methoxybenzoate utilized 5 mol% of CuI to achieve complete conversion within 10 hours at 70–80°C, with yields ranging from 78–82%.

In Suzuki coupling reactions involving aryl iodides, palladium catalysts are frequently employed. The choice of palladium source and ligands can significantly impact the reaction outcome. For example, the use of palladium acetate (B1210297) with 2-(di-t-butylphosphine)biphenyl has been shown to be effective. nih.gov Similarly, in Stille coupling reactions, catalysts like Pd(PBuᵗ₃)₂ have been utilized. nih.gov The development of air- and moisture-stable pre-catalysts has also been a focus to improve the practicality of these reactions in industrial settings. sigmaaldrich.com

The solvent system plays a pivotal role in reaction efficiency and selectivity by influencing solubility, reaction kinetics, and the stability of intermediates. For the iodination of methyl 4-amino-2-methoxybenzoate, solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) have been explored to improve the solubility of iodine and ensure reaction homogeneity. The use of DMF as a co-solvent can lead to faster reaction kinetics.

In phase-transfer catalysis, a biphasic solvent system, such as dichloromethane and water, is employed. This method has been successfully used for the methylation of methyl 2-hydroxy-5-iodo-3-methylbenzoate with dimethyl sulfate in the presence of tetrabutylammonium (B224687) bromide as the phase-transfer catalyst, offering a high yield of 91%. nih.gov This approach avoids the use of expensive reagents and anhydrous solvents, and the work-up is simplified. nih.gov

The choice of solvent can also be critical in coupling reactions. For instance, a Stille coupling that failed in THF at reflux was successfully carried out in the more polar solvent 1-methyl-2-pyrrolidinone (B7775990) (NMP) at 80°C, yielding the desired product in approximately 43% yield. nih.gov

Temperature and Time Profile Optimization

The synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction temperature and duration. These parameters are crucial for maximizing product yield, minimizing the formation of byproducts, and ensuring the regioselectivity of the iodination process.

In the synthesis of related iodinated benzoates, the temperature is a critical factor that often dictates the outcome of the reaction. For instance, in the iodination of 2-methylbenzoic acid, a precursor to a related ester, conducting the reaction at 40–50°C for 6 hours results in a 60–70% yield. Similarly, for the monoiodination of certain benzoic acids, lower temperatures in the range of 70–80°C are favored to prevent side reactions that can occur at higher temperatures (above 85°C). The esterification step to produce the ethyl ester itself typically requires elevated temperatures of around 60-80°C.

The duration of the reaction is intrinsically linked to the temperature. A general trend observed is that higher temperatures often lead to shorter reaction times. For example, the direct iodination of ethyl 5-methylbenzoate is typically completed within 2-6 hours at temperatures between 25°C and 80°C. In a specific instance of esterification, a reaction at 70°C for 18 hours using iodine and sodium nitrite yielded the desired ester product in 99% yield. thieme-connect.com However, at room temperature, the same reaction gave a low yield even after a prolonged period. thieme-connect.com This highlights the trade-off between temperature and time required to achieve optimal conversion.

The optimization of these parameters is often achieved through systematic experimentation, where the reaction is monitored over time at various temperatures. Techniques like thin-layer chromatography (TLC) are instrumental in tracking the progress of the reaction and determining the point of maximum conversion.

The following table provides a summary of optimized temperature and time profiles for the synthesis of analogous iodinated and esterified compounds, illustrating the typical ranges and outcomes.

| Compound/Reaction | Temperature (°C) | Time (hours) | Yield (%) | Notes |

| Iodination of 2-methylbenzoic acid | 40–50 | 6 | 60–70 | |

| Monoiodination of benzoic acids | 70–80 | Not Specified | Favored | Prevents side reactions |

| Esterification of 2-(Iodomethyl)benzoic acid | 65–70 | 6–8 | >95 | Reflux conditions |

| Iodination of Ethyl 5-methylbenzoate | 25–80 | 2–6 | High | |

| Esterification with I2/NaNO2 | 70 | 18 | 99 | thieme-connect.com |

| Iodination of methyl 4-amino-2-methoxybenzoate | 0 | 2 | 96 | rsc.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Comparison of Conventional and Microwave-Assisted Heating in Synthesis

Conventional Heating: Conventional heating methods, typically involving refluxing in a suitable solvent, have long been the standard for organic synthesis. These methods are well-established and generally provide reliable results. For instance, the esterification of benzoic acid derivatives can be achieved by refluxing at 65–70°C for 6–8 hours. Similarly, iodination reactions are often carried out by heating for several hours to ensure completion. While effective, conventional heating can be time-consuming and may lead to the formation of impurities due to prolonged exposure to high temperatures. indianchemicalsociety.com

Microwave-Assisted Heating: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative that can dramatically accelerate reaction rates. dergipark.org.trscielo.org.mxacs.org Microwave energy directly heats the reaction mixture, leading to rapid and uniform heating that can significantly reduce reaction times from hours to minutes or even seconds. tandfonline.comjocpr.com This rapid heating can also lead to higher yields and cleaner reactions with fewer byproducts. indianchemicalsociety.comnih.gov

For example, in the synthesis of substituted 3-formyl benzoates, a reaction that required 5 hours under conventional heating at 80°C was completed in just 15-30 seconds using microwave irradiation, with comparable or even improved yields. tandfonline.com Another study on the synthesis of heterocyclic amides showed that reactions taking 13 hours conventionally were completed in 9–42 minutes with microwave assistance, with yields increasing by 8–36%. indianchemicalsociety.com The iodination of certain aromatic compounds also shows a marked acceleration with microwave heating, with reaction times being notably shortened while maintaining similar yields to conventional methods. nih.gov

The following table provides a comparative overview of conventional and microwave-assisted synthesis for analogous reactions.

| Reaction | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

| Synthesis of Substituted 3-Formyl Benzoates | Conventional | 80 | 5 hours | 50-70 | tandfonline.com |

| Synthesis of Substituted 3-Formyl Benzoates | Microwave | Not Specified | 15-30 seconds | 54-72 | tandfonline.com |

| Esterification of Aldehydes | Conventional | 70 | 18 hours | 99 | thieme-connect.com |

| Esterification of Aldehydes | Microwave | 70 | 4 minutes | 99 | thieme-connect.com |

| Synthesis of Heterocyclic Amides | Conventional | Not Specified | 13 hours | 72 (highest) | indianchemicalsociety.com |

| Synthesis of Heterocyclic Amides | Microwave | Not Specified | 9-42 minutes | 87 (highest) | indianchemicalsociety.com |

| Iodination of Arenes | Conventional | Reflux | 1-10 minutes | Similar to Microwave | nih.gov |

| Iodination of Arenes | Microwave | Reflux | 1-10 minutes | Similar to Conventional | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Chemical Transformations and Reactivity Profiles of Ethyl 5 Iodo 2 Methoxybenzoate

Carbon-Carbon Cross-Coupling Reactions

The carbon-iodine bond in ethyl 5-iodo-2-methoxybenzoate is particularly susceptible to oxidative addition by late transition metals, most notably palladium. This reactivity is the cornerstone of its utility in a range of powerful C-C bond-forming reactions, including the Suzuki-Miyaura and Heck couplings. These methods allow for the introduction of diverse aryl and vinyl moieties at the 5-position of the benzene (B151609) ring.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures. nih.gov It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester derivatives. organic-chemistry.org The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. organic-chemistry.org For a substrate like this compound, the high reactivity of the C-I bond makes it an ideal candidate for this transformation.

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of the palladium source, the ancillary ligand, the base, and the solvent system. For aryl iodides, a wide range of catalysts are effective. The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) species. mdpi.com

Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), which is reduced in situ to the active Pd(0) catalyst, and pre-formed Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.govorganic-chemistry.org

The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For standard Suzuki couplings, simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are often sufficient when using highly reactive aryl iodides. google.com However, for more challenging couplings or to improve reaction efficiency, more sophisticated ligands are employed. These include electron-rich, bulky phosphines like the Buchwald biaryl phosphine ligands or N-heterocyclic carbenes (NHCs), which can lead to higher turnover numbers and accommodate a broader range of substrates. nih.govresearchgate.net In a study on a closely related substrate, mthis compound, palladium acetate was successfully used for a Suzuki coupling, highlighting its utility for this class of compounds. nih.gov

The choice of base is also critical for activating the boronic acid to facilitate the transmetalation step. organic-chemistry.org Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The solvent system typically consists of a polar aprotic solvent like dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), often with the addition of water to aid in dissolving the inorganic base. mdpi.comresearchgate.net

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80-110 |

| PdCl₂(dppf) | None | Na₂CO₃ | DMF/H₂O | 90 |

| Pd(PPh₃)₄ | (self-ligated) | Cs₂CO₃ | THF | 60-80 |

This table represents typical conditions for Suzuki-Miyaura couplings of aryl iodides and is applicable to the functionalization of this compound.

The Suzuki-Miyaura reaction is known for its broad substrate scope concerning the boronic acid partner. organic-chemistry.org this compound is expected to couple efficiently with a wide array of aryl, heteroaryl, and vinyl boronic acids.

Arylboronic acids, both electron-rich and electron-poor, are generally effective coupling partners. For instance, phenylboronic acid, as well as derivatives bearing methoxy (B1213986), methyl, nitro, or trifluoromethyl groups, can be successfully coupled. Research on analogous iodo-aromatic compounds shows that even sterically hindered ortho-substituted arylboronic acids can react, although sometimes requiring higher temperatures or more active catalyst systems. beilstein-journals.org

Heteroaryl boronic acids, such as those derived from pyridine, thiophene, furan, and pyrazole, are also viable coupling partners. nih.govmit.edu However, some nitrogen-containing heteroaryl boronic acids can be challenging due to their potential to coordinate to the palladium catalyst, inhibiting its activity, or their instability leading to protodeboronation. nih.govmit.edu The use of potassium heteroaryltrifluoroborates or specific boronate esters can often overcome these limitations. organic-chemistry.org

While the Suzuki reaction is highly versatile, limitations can arise. Very bulky ortho-substituted boronic acids may react sluggishly. Furthermore, certain functional groups on the boronic acid, such as phenols or carboxylic acids, can interfere with the reaction, though this can often be mitigated by the appropriate choice of base and reaction conditions. mit.edu In a related synthesis, the successful coupling of a vinyl iodide with 3,4-dimethoxyphenylboronic acid using palladium acetate demonstrates the feasibility of employing substituted arylboronic acids with similar substrates. nih.gov

| Boronic Acid Partner | Expected Reactivity | Notes |

| Phenylboronic acid | High | Standard coupling partner. |

| 4-Methoxyphenylboronic acid | High | Electron-rich boronic acids are generally very reactive. |

| 4-Nitrophenylboronic acid | Good | Electron-poor boronic acids are also effective partners. |

| 2-Methylphenylboronic acid | Moderate to Good | Steric hindrance may require optimized conditions or more active catalysts. |

| Thiophene-2-boronic acid | Good | Common heteroaryl coupling partner. mdpi.com |

| Pyridine-3-boronic acid | Moderate | Potential for N-coordination to Pd; may require specific ligands or conditions. nih.gov |

| Vinylboronic acid | Good | Provides access to styrenyl derivatives. |

This table outlines the expected scope for the Suzuki-Miyaura coupling of this compound with various boronic acid partners.

The Mizoroki-Heck reaction is a powerful method for the arylation or vinylation of alkenes. wikipedia.org It involves the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via a syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination to yield the substituted alkene product. libretexts.org Given its reactive C-I bond, this compound is an excellent substrate for Heck couplings, allowing for the introduction of a variety of olefinic side chains.

While traditional Heck reactions often rely on palladium catalysts supported by phosphine ligands, there has been a significant trend towards developing phosphine-free catalytic systems. rug.nl These systems are attractive due to the lower cost, reduced air-sensitivity, and easier removal of byproducts compared to phosphine-based catalysts. organic-chemistry.orgrug.nl

For highly reactive substrates like aryl iodides, phosphine-free conditions are particularly effective. google.com A common and simple system involves using a palladium salt, such as palladium(II) acetate (Pd(OAc)₂), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), with an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃). google.comrug.nl In some cases, a phase-transfer catalyst like a tetraalkylammonium salt (e.g., n-Bu₄NBr) is added to promote the reaction, a set of conditions known as Jeffery conditions. rug.nl Research has shown that Heck reactions can even be performed in water under phosphine-free conditions, often using microwave irradiation to accelerate the reaction. scirp.orgresearchgate.net These simplified protocols minimize operational hazards and environmental impact. organic-chemistry.org

| Catalyst | Base | Solvent | Additive | Typical Temperature (°C) |

| Pd(OAc)₂ | NaOAc | DMF or NMP | None | 100-140 |

| Pd(OAc)₂ | K₂CO₃ | DMAc | n-Bu₄NBr | 80-120 |

| Pd/C | Et₃N | Acetonitrile/H₂O | None | 80-100 |

| Pd(L-proline)₂ | K₂CO₃ | H₂O | None (Microwave) | 100-150 |

This table summarizes common phosphine-free conditions for Heck reactions involving aryl iodides, which are suitable for this compound. organic-chemistry.orgrug.nlscirp.org

A key feature of the Heck reaction is its stereoselectivity. The reaction with monosubstituted or 1,2-disubstituted alkenes almost exclusively yields products with an E (trans) configuration at the newly formed double bond. organic-chemistry.orglibretexts.org This high stereoselectivity is a direct consequence of the reaction mechanism.

The catalytic cycle involves the syn-addition of the aryl-palladium(II) species across the alkene double bond. For the reaction to proceed, the subsequent β-hydride elimination step must also occur in a syn-periplanar fashion. This requires rotation around the newly formed carbon-carbon single bond to bring a palladium atom and a β-hydrogen into the correct orientation for elimination. This sequence of syn-addition followed by bond rotation and syn-elimination overwhelmingly favors the formation of the thermodynamically more stable E-alkene. libretexts.org While the Z (cis) isomer can be formed in some cases, particularly with certain intramolecular reactions or specialized catalysts, the intermolecular Heck coupling of a simple aryl iodide like this compound with common acrylates or styrenes is expected to produce the E-isomer with high selectivity. rsc.orgrsc.org

Phosphine-Free Conditions in Heck Coupling

Stille Coupling with Organostannanes

Substitution Reactions on the Aromatic Ring

The iodine atom in this compound can be displaced by various nucleophiles through nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the ester group and the methoxy group can influence the reactivity of the aryl iodide towards nucleophilic attack. The iodine atom itself is a good leaving group, facilitating these substitution reactions. For example, the iodide can be replaced by nucleophiles such as amines or thiols. evitachem.com

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. The existing substituents on the benzene ring of this compound—the methoxy group (-OCH₃) and the ethyl ester group (-COOEt)—play a crucial role in determining the position of further electrophilic attack.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. masterorganicchemistry.comlibretexts.org It donates electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack. libretexts.orgscribd.com

Ethyl Ester Group (-COOEt): The ethyl ester group is a deactivating group and a meta-director. masterorganicchemistry.comlibretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position. libretexts.orgminia.edu.eg

Iodine Atom (-I): Halogens are deactivating groups but are ortho, para-directors. libretexts.orglibretexts.org They withdraw electron density inductively but can donate electron density through resonance. libretexts.org

In this compound, the powerful activating and ortho, para-directing effect of the methoxy group at position 2 will dominate. Therefore, incoming electrophiles are most likely to substitute at the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the iodine atom. The positions ortho to the methoxy group are at C1 (occupied by the ester) and C3. Thus, electrophilic substitution would be expected to occur primarily at the C3 position.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -OCH₃ (Methoxy) | Activating | ortho, para |

| -COOEt (Ester) | Deactivating | meta |

| -I (Iodo) | Deactivating | ortho, para |

Nucleophilic Substitution of the Iodide Moiety

Transformations of the Ester Group

The ethyl ester group in this compound can undergo various transformations, providing access to other important functional groups.

One of the most common reactions is hydrolysis , which converts the ester into a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester with a dilute acid, such as sulfuric acid, in the presence of water. Base-catalyzed hydrolysis, or saponification, is usually carried out by treating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521), followed by acidification to obtain the carboxylic acid.

Another important transformation is the reduction of the ester group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. This reaction provides a route to (5-iodo-2-methoxyphenyl)methanol.

These transformations of the ester group significantly enhance the synthetic utility of this compound, allowing for its conversion into a variety of other useful building blocks.

Hydrolysis Reactions to Carboxylic Acids

The ethyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-iodo-2-methoxybenzoic acid. This transformation is typically accomplished under basic conditions. For instance, alkaline hydrolysis using sodium hydroxide (NaOH) in a mixture of ethanol (B145695) and water is a common and effective method. The reaction generally proceeds with high efficiency, leading to the desired carboxylic acid which can then be isolated by acidification of the reaction mixture. grafiati.com This hydrolysis is a fundamental step in synthetic pathways where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation. unipi.it

Transesterification Processes

Transesterification is the process of converting one ester into another by exchanging the alkoxy moiety, a reaction that can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, this means the ethyl group can be replaced by other alkyl groups. For example, reacting the ethyl ester with methanol (B129727) in the presence of an acid or base catalyst would yield Mthis compound. masterorganicchemistry.com To ensure a high conversion rate, the alcohol reactant (e.g., methanol) is often used in large excess or as the solvent. masterorganicchemistry.com This equilibrium-driven process is crucial for modifying the ester group to suit the needs of a specific synthetic target or to alter the physical properties of the molecule. masterorganicchemistry.commdpi.com

Derivatization and Functionalization Strategies

The true synthetic utility of this compound is most evident in its derivatization and functionalization, primarily through reactions involving the iodo and methoxy groups.

The iodine atom on the aromatic ring is an excellent leaving group, making it an ideal handle for transition metal-catalyzed cross-coupling reactions. okayama-u.ac.jp These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-5 position, enabling the introduction of a vast array of chemical entities.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl iodides with boronic acids or their esters. organic-chemistry.org this compound can be reacted with various aryl or alkyl boronic acids to synthesize biaryl compounds or introduce alkyl substituents. nih.govresearchgate.net The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a base. nih.govbeilstein-journals.org The choice of ligands and reaction conditions can be optimized to achieve high yields and accommodate a wide range of functional groups on the coupling partner. organic-chemistry.org

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is the method of choice. rsc.org This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.orgorganic-chemistry.org This method has been successfully applied to various aryl iodides to form aryl-alkyne structures, and modern protocols often allow the reaction to proceed under mild, copper-free conditions. beilstein-journals.orgorganic-chemistry.org This is particularly useful for synthesizing precursors for complex natural products and materials. researchgate.netnih.gov

The following table summarizes representative cross-coupling reactions for introducing new functionalities.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-Aryl-2-methoxybenzoate derivative |

| Suzuki-Miyaura | Isopropenyltrifluoroborate | Palladium catalyst, Base | 5-Isopropenyl-2-methoxybenzoate derivative nih.gov |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-2-methoxybenzoate derivative beilstein-journals.org |

| Negishi | Alkylzinc Reagent | Palladium catalyst | 5-Alkyl-2-methoxybenzoate derivative nih.gov |

The methoxy group (-OCH₃) at the C-2 position can be cleaved to reveal a hydroxyl group, a process known as demethylation. This transformation is significant as it converts the methoxybenzoate into a salicylate (B1505791) derivative, which can be a key structural motif in various biologically active molecules. A common and powerful reagent for this purpose is boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) in an inert solvent like dichloromethane (B109758). soton.ac.ukresearchgate.net The reaction proceeds by forming a complex with the Lewis acidic boron halide, followed by the cleavage of the methyl-oxygen bond. This method is often preferred for its high efficiency and ability to proceed under relatively mild conditions. researchgate.net The resulting phenol (B47542) can then undergo further functionalization, such as O-alkylation, to introduce different substituents. researchgate.net

Mechanistic and Theoretical Investigations of Reactions Involving Ethyl 5 Iodo 2 Methoxybenzoate

Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation, and Ethyl 5-iodo-2-methoxybenzoate serves as an excellent substrate for these transformations. researchgate.net The reactivity of the compound is largely dictated by the carbon-iodine bond, which is susceptible to cleavage by low-valent palladium species. The general mechanism is understood to proceed through a catalytic cycle involving a palladium(0) and palladium(II) redox couple. nih.govcsbsju.edu

Oxidative Addition and Reductive Elimination Cycles

The canonical catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.comnih.gov

The process begins with the oxidative addition of the aryl iodide to a coordinatively unsaturated palladium(0) complex. csbsju.edu For this compound, the palladium(0) catalyst inserts into the C(sp²)-I bond, a step that is generally facile and often rate-determining for less reactive aryl halides like chlorides or bromides. ucc.ie The high reactivity of aryl iodides makes them preferred substrates. ucc.ie This insertion results in the formation of a square planar arylpalladium(II) halide intermediate.

Following oxidative addition, the transmetalation step occurs, where an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium(II) center, displacing the halide. nih.govlibretexts.org This forms a diorganopalladium(II) complex.

The final step is reductive elimination , where the two organic ligands on the palladium(II) center couple and are expelled as the final cross-coupled product. nih.gov This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. csbsju.edu The entire cycle is a well-established pathway for a vast number of cross-coupling reactions. nih.gov

Table 1: Elementary Steps in a Typical Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Role of this compound |

| Oxidative Addition | The Pd(0) catalyst is oxidized to Pd(II) as it cleaves the C-X bond of the electrophile. | The weak and polarizable C-I bond readily reacts with Pd(0) to form an arylpalladium(II) iodide complex. ucc.ie |

| Transmetalation | An organic group is transferred from another metal (e.g., B, Sn, Zn) to the Pd(II) center. | The arylpalladium(II) complex accepts an organic fragment from the coupling partner. |

| Reductive Elimination | The Pd(II) center is reduced back to Pd(0) as it releases the newly formed product. | The desired C-C bond is formed, and the Pd(0) catalyst is regenerated for the next cycle. nih.gov |

Ligand Effects on Catalytic Activity and Selectivity

Ligands bound to the palladium center are not mere spectators; they are critical to the catalyst's performance, profoundly influencing its activity and selectivity. nih.gov The choice of ligand can dramatically affect the rates of the elementary steps in the catalytic cycle. nih.gov

Historically, simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) were used. However, the development of specialized ligands, particularly sterically bulky and electron-rich dialkylbiarylphosphines (e.g., XPhos, SPhos), has revolutionized the field. nih.govmit.edu These advanced ligands enhance catalytic efficiency for several reasons:

Enhanced Oxidative Addition: Their strong σ-donating character increases the electron density on the palladium(0) center, making it more nucleophilic and thus more reactive toward the C-I bond of this compound. nih.gov

Facilitated Reductive Elimination: Their steric bulk promotes the reductive elimination step, which can be slow for some substrates. The steric clash between bulky ligands favors the formation of the product and the release of the coordinatively less hindered Pd(0) species. nih.gov

Stabilization of Catalytic Species: Ligands help prevent the aggregation of palladium nanoparticles, which can lead to catalyst deactivation. pitt.edu

Electronically asymmetric ligands have also been developed to exert finer control over chemoselectivity in more complex coupling reactions. nih.gov

Table 2: Influence of Ligand Class on Palladium-Catalyzed Cross-Coupling of Aryl Iodides

| Ligand Class | Example(s) | General Effect on Aryl Iodide Coupling | Rationale |

| Simple Triarylphosphines | PPh₃, P(o-tol)₃ | Moderate activity; often requires higher temperatures. | Lower electron-donating ability and less steric bulk compared to modern ligands. nih.gov |

| Bulky, Electron-Rich Biarylphosphines | XPhos, SPhos, DavePhos | High activity, broad substrate scope, often at lower temperatures. | Strong σ-donation accelerates oxidative addition; steric bulk promotes reductive elimination. nih.govnih.govmit.edu |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High thermal stability and strong electron donation. | Form very stable Pd-NHC bonds, leading to robust catalysts suitable for challenging transformations. |

| Bidentate Phosphines | dppf, BINAP | Used to control selectivity and prevent side reactions like β-hydride elimination. | Chelation can enforce specific geometries at the metal center. nih.gov |

Radical Reaction Mechanisms in Related Systems

While the Pd(0)/Pd(II) cycle is the most common pathway, it is not the only possibility. In certain related systems, radical mechanisms have been proposed or identified. iu.edu These pathways may involve single-electron transfer (SET) events and can be influenced by the reaction conditions, additives, or the nature of the substrates and catalysts.

For a substrate like this compound, the C-I bond is the weakest carbon-halogen bond and is susceptible to homolytic cleavage to generate an aryl radical. rsc.org This can be particularly relevant under photoredox catalysis conditions, where a photosensitizer can facilitate the formation of radical intermediates. iu.edu

Mechanistic studies have also implicated Pd(I) species in some cross-coupling reactions. chinesechemsoc.org These mononuclear Pd(I) complexes can react with organic halides through pathways that involve radical intermediates or stepwise oxidative additions, leading to Pd(III) species before reductive elimination occurs. chinesechemsoc.org Radical trapping experiments in related systems have provided evidence for the involvement of such pathways, suggesting that a purely two-electron Pd(0)/Pd(II) mechanism is not universally applicable to all palladium-catalyzed transformations. chinesechemsoc.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for elucidating reaction mechanisms, understanding reactivity, and predicting outcomes at a molecular level. researchgate.net Methods like Density Functional Theory (DFT) are used to model the electronic structure and reaction pathways for compounds like this compound. anu.edu.au

Electronic Structure Analysis of Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, while the ethyl ester (-COOEt) is an electron-withdrawing group. The iodine atom exerts a weak electron-withdrawing inductive effect but is highly polarizable.

DFT calculations can be used to quantify these effects by analyzing several key properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the LUMO can indicate the molecule's susceptibility to nucleophilic attack, while the HOMO energy relates to its ability to donate electrons. The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering insights into intermolecular interactions.

Table 3: Conceptual DFT-Calculated Parameters and Their Significance for Reactivity

| Parameter | Definition | Significance for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates greater reactivity toward electrophiles. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates greater reactivity toward nucleophiles. |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net |

| Electronegativity (χ) | χ ≈ -[E(HOMO) + E(LUMO)] / 2 | Measures the power of a molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ [E(LUMO) - E(HOMO)] / 2 | Measures the resistance to change in electron distribution. Hard molecules have large energy gaps. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A global index that quantifies the electrophilic nature of a molecule. |

Prediction of Reaction Outcomes and Selectivity

Beyond static electronic properties, computational modeling can be used to map entire potential energy surfaces for a reaction. By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the most favorable reaction pathway. anu.edu.au

For reactions involving this compound, computational studies could be used to:

Compare Catalyst/Ligand Performance: Model the transition states for oxidative addition and reductive elimination with different palladium-ligand complexes to predict which catalyst will have the lowest activation barriers and thus the highest activity.

Elucidate Regioselectivity: In cases where a substrate has multiple potential reaction sites, DFT can predict which site is more likely to react by comparing the activation energies for each pathway.

Understand Stereoselectivity: For reactions that create chiral centers, computational modeling can explain and predict the stereochemical outcome by analyzing the transition state energies leading to different stereoisomers. anu.edu.au

These predictive capabilities are invaluable for rational catalyst design and the optimization of reaction conditions, reducing the need for extensive empirical screening.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The fundamental utility of Ethyl 5-iodo-2-methoxybenzoate lies in its role as an intermediate for the synthesis of more complex organic molecules. evitachem.com The presence of the iodine atom, an excellent leaving group, facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are foundational to modern organic synthesis. Chemists utilize this reactivity to construct intricate molecular scaffolds that would be challenging to assemble otherwise.

Its structural relatives, such as 2-iodo-5-methoxybenzoic acid and other substituted iodo-benzoates, are also recognized as crucial building blocks for creating diverse and complex compounds. lookchem.com The ester and methoxy (B1213986) groups can also be chemically modified, adding to the compound's synthetic versatility and allowing for the stepwise construction of multifunctional molecules. This adaptability makes it an important component in the synthetic chemist's toolbox for accessing complex target structures.

Building Block for Functional Materials and Optoelectronic Compounds (e.g., OPV, DSSC)

Beyond pharmaceuticals, this compound is emerging as a valuable building block for the creation of functional materials and compounds for optoelectronic applications. ambeed.com It has been categorized as a material for Organic Photovoltaics (OPV), indicating its potential use in the synthesis of organic solar cells. ambeed.com Aryl iodides are frequently employed in materials science as precursors for synthesizing conjugated polymers and small molecules used in organic electronic devices.

The reactivity of the carbon-iodine bond is ideal for polymerization and functionalization reactions (like Suzuki or Stille coupling) that create the extended π-conjugated systems necessary for charge transport and light absorption in devices like OPVs and dye-sensitized solar cells (DSSCs). The methoxy and ester groups can further be used to tune the solubility, morphology, and electronic properties of the final materials. While specific device data for materials derived directly from this compound is not widely published, its classification and the known utility of related iodo-aromatic compounds strongly support its role in this advanced research area. ambeed.com

Development of Novel Synthetic Methodologies Leveraging the Compound's Reactivity

The predictable and robust reactivity of this compound and its analogues has made them excellent substrates for the development and optimization of new synthetic methodologies. evitachem.com Researchers have utilized these compounds to explore more efficient, scalable, and environmentally friendly reaction conditions.

For example, a superior method for synthesizing 5-Iodo-3-methyl-2-methoxybenzoate was developed using phase-transfer catalysis, which avoids expensive reagents and harsh conditions, allowing the reaction to proceed rapidly at room temperature. nih.gov Furthermore, mthis compound has been a key substrate in advancing palladium-catalyzed cross-coupling techniques. It has been successfully used in Suzuki coupling reactions performed under microwave irradiation, a method known for significantly reducing reaction times and improving yields. rroij.com Its application in the solid-phase synthesis of ADAMs also represents a methodological advancement, enabling the efficient generation of compound libraries. acs.org

Table 2: Modern Synthetic Methodologies Employing Iodo-Benzoate Derivatives

| Methodology | Substrate Example | Key Features | Application | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalysis | Methyl 2-hydroxy-5-iodo-3-methylbenzoate | Avoids expensive reagents, mild conditions, rapid | Synthesis of ADAMs intermediate | nih.gov |

| Suzuki Coupling | Mthis compound | Microwave heating, rapid, high yield | Synthesis of biphenyls | rroij.com |

| Sonogashira Coupling | Methyl 5-iodo-3-methyl-2-methoxybenzoate | Solid-phase synthesis, mild conditions | Synthesis of ADAMs | acs.org |

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In the case of Ethyl 5-iodo-2-methoxybenzoate, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the ethyl ester protons. For instance, a related compound, 5-iodo-2-methoxybenzaldehyde, shows characteristic signals for its aromatic and methoxy protons. rsc.org The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The methoxy group protons would appear as a sharp singlet, while the ethyl group would present as a quartet and a triplet, corresponding to the -CH2- and -CH3- groups, respectively.

| Proton | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m | |

| Methoxy-H | ~3.9 | s | |

| Ethyl-CH2 | ~4.3 | q | ~7.1 |

| Ethyl-CH3 | ~1.3 | t | ~7.1 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum. The aromatic carbons will appear in the intermediate region, with the carbon atom bonded to the iodine atom showing a characteristic shift. The methoxy and ethyl group carbons will be observed in the upfield region of the spectrum. rsc.org

| Carbon | Expected Chemical Shift (δ ppm) |

|---|---|

| C=O (Ester) | ~165 |

| Aromatic C-I | ~83 |

| Aromatic C-O | ~160 |

| Aromatic C-H | 115-145 |

| Methoxy C | ~56 |

| Ethyl -CH2 | ~62 |

| Ethyl -CH3 | ~14 |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C10H11IO3), HRMS would confirm the exact molecular weight, distinguishing it from other compounds with the same nominal mass. rsc.orgsorbonne-universite.fr This technique is crucial for unambiguous identification. For instance, the HRMS data for a similar compound, 5-iodo-2-methoxybenzaldehyde, was recorded as m/z [M+H]+ calcd for C8H8O2I: 262.9564; found: 262.9576. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. nih.govcopernicus.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method is well-suited for this compound, as it would likely produce a strong signal for the protonated molecule [M+H]+, allowing for accurate molecular weight determination. rsc.orgrsc.org ESI-MS can also be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information. chrom-china.com

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. In the synthesis of this compound, techniques like thin-layer chromatography (TLC) and column chromatography are vital for monitoring reaction progress and purifying the final product. rsc.orgrsc.org High-performance liquid chromatography (HPLC) can be used for quantitative analysis and to confirm the purity of the final compound with high accuracy. google.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Infrared (IR) Spectroscopy for Functional Group Identification.grafiati.com

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber).

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretch | 1720 - 1740 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O (Ester and Ether) | Stretch | 1300 - 1000 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies.escholarship.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a compound. It is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. In the context of this compound, the aromatic ring and the carbonyl group of the ester function as chromophores.

UV-Vis spectroscopy can be employed in mechanistic studies to follow the course of a reaction by monitoring changes in the absorption spectrum. For instance, if a reaction involving this compound leads to a change in the electronic structure of the molecule, this will be reflected in a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. Studies on related compounds have utilized UV-Vis spectroscopy to investigate reaction mechanisms, where the absorption spectra of reactants and products are compared. acs.orgunibo.it In some cases, the formation of reaction intermediates can also be detected by the appearance of new absorption bands. rsc.org

Future Research Directions and Perspectives

Exploration of More Sustainable and Green Synthetic Routes

The future synthesis of Ethyl 5-iodo-2-methoxybenzoate and related compounds is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact, improve safety, and enhance efficiency. Research is moving away from traditional iodination methods that often require harsh oxidants or toxic reagents.

One promising green approach is the use of alternative solvent systems. Polyethylene glycol (PEG-400) has been identified as an eco-friendly reaction medium for the iodination of various aromatic compounds using an iodine and iodic acid combination. ingentaconnect.combenthamdirect.com This method offers advantages such as a simple procedure, easy product isolation, and high yields. ingentaconnect.combenthamdirect.com Another sustainable strategy involves using aqueous methanol (B129727) with potassium iodide and ammonium (B1175870) peroxodisulfate, which allows for iodination at room temperature under acid-free conditions and avoids the use of heavy metals. organic-chemistry.org

Solvent-free, or solid-state, synthesis represents another frontier. Mechanical grinding has been successfully used for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate, a technique that is rapid and environmentally benign. nih.gov Furthermore, electrochemical methods are being developed where an active iodine cation (I+) is generated via anodic oxidation, offering a green and efficient pathway for iodination that can be highly selective. researchgate.net

For the esterification part of the synthesis, phase-transfer catalysis (PTC) presents a greener alternative to classical methods. PTC can enhance reaction rates and yields in biphasic systems (e.g., water-organic solvent), reducing the need for anhydrous conditions and often allowing for milder reaction temperatures. pku.edu.cnacs.org The use of ultrasound irradiation in conjunction with phase-transfer catalysis can further accelerate the reaction, leading to significantly higher yields in shorter times, representing a green and efficient method for ester synthesis. nih.gov

Table 1: Comparison of Green Iodination Strategies

| Strategy | Reagents/Conditions | Advantages |

|---|---|---|

| PEG Medium | I₂, HIO₃, PEG-400 | Eco-friendly solvent, simple procedure, high yields. ingentaconnect.combenthamdirect.com |

| Aqueous System | KI, (NH₄)₂S₂O₈, aq. MeOH | Room temperature, acid-free, metal-free, ortho-selective. organic-chemistry.org |

| Mechanochemistry | I₂, AgNO₃, mechanical grinding | Solvent-free, short reaction times, high yields. nih.gov |

| Electrochemistry | Electrochemical oxidation of I₂ | Avoids hazardous oxidants, high selectivity. researchgate.net |

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The iodine atom in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille reactions. Future research is focused on developing novel catalytic systems that offer higher efficiency, greater stability, lower cost, and improved sustainability.

A significant trend is the move towards ligand-free catalytic systems. Palladium nanoparticles supported on magnetic materials like iron(III) oxide (Pd/Fe₃O₄) have been used for Heck and Stille couplings, offering the major advantage of easy catalyst separation and reuse. rsc.orgresearchgate.net Similarly, heterogeneous catalysts like palladium on carbon (Pd/C) have been used for ligand-free Sonogashira reactions in aqueous media. rsc.org

There is also a strong drive to replace expensive and toxic palladium catalysts with those based on more abundant and benign metals. Iron- and cobalt-based catalysts are emerging as viable alternatives for Sonogashira couplings. beilstein-journals.org For instance, systems using iron(III) acetylacetonate (B107027) with a 2,2'-bipyridyl ligand or heterogeneous iron(III) catalysts on silica (B1680970) have shown good efficiency. beilstein-journals.org Copper-catalyzed systems, sometimes in conjunction with palladium at parts-per-million levels, are also being refined for various cross-coupling reactions, including those with aryl iodides, under increasingly mild conditions. mdpi.comresearchgate.net

The use of unconventional energy sources to drive these reactions is another active area of research. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Suzuki cross-coupling reactions involving iodo-methoxybenzoate substrates, often from many hours to just a few minutes, while maintaining high yields. rsc.orgrroij.com

Table 2: Emerging Catalytic Systems for Aryl Iodide Coupling

| Catalyst Type | Example System | Target Reaction | Key Features |

|---|---|---|---|

| Ligand-Free Pd | Pd/Fe₃O₄ nanoparticles | Heck, Stille | Magnetically separable, reusable, sustainable. rsc.orgresearchgate.net |

| Heterogeneous Pd | 10% Pd/C | Sonogashira | Ligand-free, operates in aqueous media. rsc.org |

| Iron-Based | Fe(acac)₃ / 2,2'-bipyridine | Sonogashira | Utilizes an inexpensive, earth-abundant metal. beilstein-journals.org |

| Cobalt-Based | Co-NHC@MWCNTs | Sonogashira | High activity and good yields for a less toxic metal. beilstein-journals.org |

| Microwave-Assisted | Pd(OAc)₂ / PPh₃ | Suzuki | Drastically reduced reaction times (e.g., 5 min). rroij.com |

Advanced Mechanistic Studies Utilizing State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms that govern the transformations of this compound is crucial for optimizing existing protocols and designing new ones. Modern physical organic chemistry leverages advanced spectroscopic and computational techniques to elucidate these complex catalytic cycles.

Kinetic studies are fundamental to understanding reaction pathways. For example, detailed kinetic analysis of the phase-transfer catalytic synthesis of benzoates helps to identify the rate-determining steps and the influence of various parameters like solvent polarity and catalyst structure. acs.org For cross-coupling reactions, kinetic experiments can help determine the order of reaction with respect to the catalyst, substrate, and reagents, providing insight into the species involved in the turnover-limiting step. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of catalytic reactions. rsc.orgresearchgate.net DFT studies can model the elementary steps of a catalytic cycle—such as oxidative addition, transmetalation, and reductive elimination—for reactions like the Stille and Sonogashira couplings. rsc.orguwindsor.ca These calculations help rationalize observed regioselectivity, predict activation barriers, and understand the role of ligands and substituents. rsc.orgd-nb.info For instance, computational studies on the oxidative addition of aryl iodides to metal centers (like palladium or gold) can reveal how ligand electronics and the nature of the aryl iodide influence reaction rates. d-nb.info

Expansion of Applications in Emerging Fields of Chemistry and Materials Science

While this compound is a known building block, its full potential is still being explored. Future research will likely expand its use in emerging areas of chemistry and materials science.

In medicinal chemistry, aryl iodides are key precursors for synthesizing biologically active molecules through cross-coupling reactions. The core structure of this compound is found within precursors to complex pharmaceuticals, such as nicotinic receptor agonists and inhibitors of protein-protein interactions like the Aha1/Hsp90 complex, which is relevant to neurodegenerative diseases. wikipedia.orgacs.org The ability to functionalize the molecule at the iodo-position allows for the systematic generation of libraries of compounds for structure-activity relationship (SAR) studies.

In materials science, substituted benzoates are valuable as organic linkers for the creation of Metal-Organic Frameworks (MOFs). researchgate.netnih.gov The related compound, mthis compound, is used as an intermediate in the synthesis of dicarboxylic acid linkers for novel MOFs. researchgate.netnih.gov These porous materials have applications in gas storage, separation, and catalysis. The functional groups on the benzoate (B1203000) can be tailored to control the pore size and chemical environment within the framework. Similarly, the electronic properties of molecules derived from this scaffold make them candidates for use in the synthesis of organic materials with specific optical or electronic properties for applications in fields like organic electronics.

Computational Design and Prediction of Novel Derivatives and Their Transformations

Computational chemistry is shifting from a purely explanatory role to a predictive one. Future research will increasingly rely on computational methods to design novel derivatives of this compound and to predict their chemical behavior.

DFT calculations can be used to screen virtual libraries of potential reactants and catalysts. For instance, by calculating the energy barriers for the oxidative addition step, researchers can predict which aryl iodide derivatives will be more or less reactive in a cross-coupling reaction. d-nb.info This allows for the in silico selection of the most promising substrates before committing to laboratory synthesis.

Computational models can also predict the outcomes of reactions. DFT studies have been used to investigate the mechanisms and chemo-selectivity of palladium-catalyzed reactions of aryl iodides, successfully explaining why certain products are formed based on the substituents present on the reactants. rsc.org This predictive power can guide the development of new transformations, saving significant time and resources. By understanding how the methoxy (B1213986) and ester groups electronically influence the reactivity of the C-I bond, new catalytic cycles can be designed to access novel molecular structures. This synergy between computational prediction and experimental validation will be key to unlocking the full synthetic potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for Ethyl 5-iodo-2-methoxybenzoate, and how can their efficiency be optimized?

this compound is synthesized via esterification or nucleophilic substitution reactions. For example, in antimalarial drug research, mthis compound (59) was reacted with intermediate 3a to yield 61 (57% yield) under Suzuki-Miyaura coupling conditions . Optimization involves:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.

- Temperature control : Reactions are typically conducted at 80–100°C to balance reactivity and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- X-ray crystallography : Monoclinic crystal structure (space group P21/n, β = 92.727°, a = 4.3378 Å, b = 7.0690 Å, c = 33.120 Å) confirms molecular geometry .

- NMR spectroscopy : ¹H NMR reveals methoxy (δ ~3.8–4.0 ppm) and ester groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.2–4.4 ppm for OCH₂).

- Mass spectrometry (GC-MS) : Molecular ion peaks (e.g., m/z 292.06) validate purity .

Q. What are the critical parameters for scaling up synthesis for preclinical studies?

- Yield optimization : Batch reactions (e.g., 3.35 g scale) require stoichiometric balancing of reagents and inert atmospheres to prevent iodine loss .

- Safety protocols : Use fume hoods and PPE (gloves, lab coats) to handle iodinated intermediates, as per safety guidelines for similar compounds .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) ensures ≥95% purity for biological testing .

Advanced Research Questions

Q. How does the crystal structure influence reactivity in nucleophilic substitution reactions?

The planar aromatic ring and electron-withdrawing ester group in this compound direct nucleophilic attack to the para-iodine position. The monoclinic packing (Z = 4) creates steric hindrance, favoring SNAr mechanisms over aliphatic substitution . Computational modeling (DFT) can predict activation energies for iodine displacement, correlating with experimental kinetics .

Q. What strategies mitigate side reactions during coupling with aromatic amines in heterocycle synthesis?

Competing pathways (e.g., dehalogenation or ester hydrolysis) are minimized by:

- Protecting groups : Methoxy groups stabilize the aromatic ring against electrophilic degradation .

- Catalyst tuning : Bulky ligands (e.g., XPhos) suppress β-hydride elimination in palladium-catalyzed couplings .

- Low-temperature quenching : Rapid cooling after reaction completion prevents retro-aldside reactions.

Q. How can computational chemistry predict regioselectivity in cross-coupling reactions?

Density Functional Theory (DFT) models evaluate electronic effects of substituents. For this compound:

- Electrostatic potential maps : Highlight electron-deficient iodine for oxidative addition in Pd⁰-mediated couplings.

- Frontier molecular orbitals (FMOs) : LUMO localization on iodine confirms preferential transmetallation sites .

- Solvent models : COSMO-RS simulations predict solvation effects on transition states, guiding solvent selection .

Notes for Experimental Design

- Contradictions in data : While iodine's leaving group ability is well-documented, competing elimination pathways in polar solvents (e.g., DMSO) require careful monitoring via TLC .

- Reproducibility : Crystallization conditions (e.g., slow evaporation from ethanol) must be strictly followed to obtain phase-pure material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |